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Compound of Interest

Compound Name: 1-Chloro-3-ethylbenzene

Cat. No.: B1584093

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
chloro-3-ethylbenzene, a key aromatic compound used in various chemical syntheses. The
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical manufacturing, offering a centralized resource for its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of 1-chloro-3-ethylbenzene. This information is critical for the structural
elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR) Spectroscopic Data
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.22-7.12 m 3 Ar-H

7.07 -7.03 m 1 Ar-H

2.63 q 7.6 2 -CHa-

1.23 t 7.6 3 -CHs

13C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (8) ppm Assignment
1454 Ar-C-CH2CHs
134.1 Ar-C-Cl
128.4 Ar-CH

127.1 Ar-CH

126.2 Ar-CH

124.2 Ar-CH

28.9 -CH2-

154 -CHs

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
3065 Weak Aromatic C-H Stretch
2967, 2933, 2874 Medium Aliphatic C-H Stretch

1595, 1573, 1477

Medium-Strong

Aromatic C=C Bending

1083

Strong

C-CI Stretch

777

Strong

C-H Out-of-plane Bending

Mass Spectrometry (MS) Data

The mass spectrum of 1-chloro-3-ethylbenzene is characterized by a prominent molecular ion

peak and several key fragment ions.

miz Relative Intensity (%) Assighment
142 25 [M+2]*

140 75 M]*

125 100 [M-CHs]*

105 30 [CsHo]*

Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 1-chloro-3-ethylbenzene is accurately weighed and dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).

e The solution is transferred to a 5 mm NMR tube.
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The sample is vortexed to ensure homogeneity.

1H and 3C NMR Acquisition:

The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

For *H NMR, a standard single-pulse experiment is performed. Key parameters include a
spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled experiment is performed. Key parameters include a
spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a
significantly larger number of scans compared to *H NMR to achieve an adequate signal-to-
noise ratio.

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,
isopropanol) and a background spectrum is collected.

A small drop of neat 1-chloro-3-ethylbenzene is placed directly onto the ATR crystal.

The spectrum is recorded by co-adding a number of scans (e.g., 16 or 32) at a resolution of
4 cm™1,

The resulting spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS):
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e Asmall amount of 1-chloro-3-ethylbenzene is introduced into the ion source of the mass
spectrometer, typically via a gas chromatography (GC) system for separation and
purification.

e The molecules are bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

» A detector measures the abundance of each ion, and the data is presented as a mass
spectrum, which is a plot of relative intensity versus m/z.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
chloro-3-ethylbenzene, from sample preparation to data interpretation.
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Spectroscopic Analysis Workflow for 1-Chloro-3-ethylbenzene
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Spectroscopic analysis workflow for 1-chloro-3-ethylbenzene.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-ethylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584093#1-chloro-3-ethylbenzene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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